Home > Products > Screening Compounds P136806 > 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline
7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline - 1820683-11-1

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

Catalog Number: EVT-3092902
CAS Number: 1820683-11-1
Molecular Formula: C18H22BrN3O4
Molecular Weight: 424.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3'-Methoxy-anilino)quinazoline

  • Compound Description: This quinazoline derivative is specifically mentioned as an example within a patent describing pharmaceutical compositions with anticancer activity. The patent focuses on quinazoline derivatives that exhibit anticancer action due to their receptor tyrosine kinase inhibitory properties.

7-Chloro-4-(4'-chloro-2'-methylanilino)-quinazoline

  • Compound Description: Similar to the previous compound, this quinazoline derivative is another specific example provided within the same patent regarding anticancer agents. This example highlights the potential for variations in both the 4-anilino substituent and the 7-position on the quinazoline ring.

4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

  • Compound Description: This novel quinazoline derivative exhibits significant cytotoxicity against U373 and U87 human glioblastoma cell lines, causing apoptotic cell death at micromolar concentrations. WHI-P154's antiglioblastoma activity was significantly enhanced by conjugation to recombinant human epidermal growth factor (EGF).

4-(7'-Trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol

  • Compound Description: This compound served as a starting material for synthesizing a series of di-Mannich base derivatives with in vitro and in vivo antimalarial activity against the chloroquine-sensitive (FCQ-27) isolate of Plasmodium falciparum and Plasmodium vinckei vinckei. The di-Mannich bases showed varying levels of activity, with some surpassing chloroquine's effectiveness.

2-(7'-Trifluoromethylquinolin-4'-ylamino)phenol

  • Compound Description: This compound was used to synthesize a series of di-Mannich base derivatives that were also tested for antimalarial activity, alongside those derived from the previous compound. These derivatives exhibited higher antimalarial activity than chloroquine against the FCQ-27 isolate of P. falciparum.

4'-Chloro-5-(7''-trifluoromethylquinolin-4''-ylamino)biphenyl-2-ols

    6-Amino-3-p-(t-butylphenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound was a key intermediate in the synthesis of various novel bridgehead nitrogen heterocyclic systems, including imidazo[2,1-b]-1,3,4-thiadiazolo[2,3-c]-s-triazoles, s-triazolo[3,4-b][1,3,4]thiadiazolo[3,2-b]imidazo[4,5-b]quinoxaline, and bis-(s-triazolo[3,4-b][1,3,4]thiadiazolo[3,2-b][imidazo[4,5-b]-cyclohexane]-5a,6a-dien. These synthesized compounds were evaluated for their antimicrobial activity.

    6,7-Dimethoxyquinazoline Derivatives

    • Compound Description: A series of 6,7-dimethoxyquinazoline derivatives were synthesized and characterized using various analytical techniques such as NMR, IR, and GC/MS. These derivatives explore the effects of different substituents on the aniline ring at the 4-position of the quinazoline core.

    Properties

    CAS Number

    1820683-11-1

    Product Name

    7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

    IUPAC Name

    tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

    Molecular Formula

    C18H22BrN3O4

    Molecular Weight

    424.295

    InChI

    InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3

    InChI Key

    FUQLBDUAXARQAS-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.